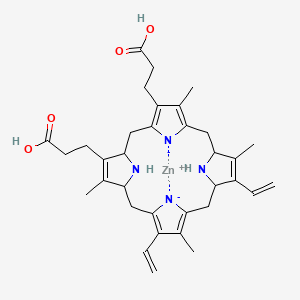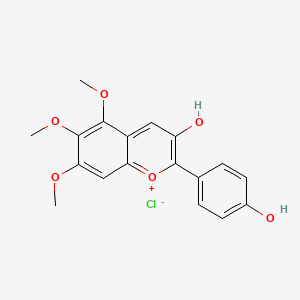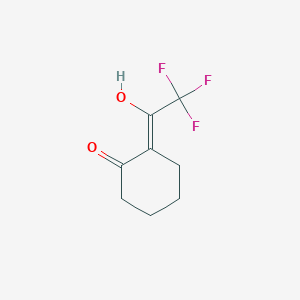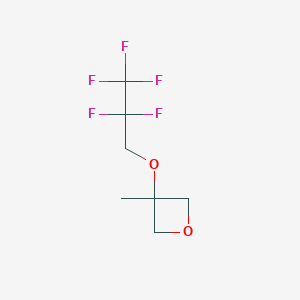
3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane: is a chemical compound with the molecular formula C8H11F5O2 It is characterized by the presence of an oxetane ring, a three-membered cyclic ether, substituted with a methyl group and a pentafluoropropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane typically involves the reaction of 3-methyl-3-hydroxyoxetane with 2,2,3,3,3-pentafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxetane ring. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial-scale purification methods may include crystallization and advanced chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The pentafluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its fluorinated group enhances its stability and bioavailability, making it a valuable tool in medicinal chemistry for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its unique properties contribute to the development of materials with enhanced chemical resistance and mechanical strength.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pentafluoropropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-3-(2,2,3,3,3-trifluoropropoxy)oxetane
- 3-Methyl-3-(2,2,3,3,3-hexafluoropropoxy)oxetane
- 3-Methyl-3-(2,2,3,3,3-tetrafluoropropoxy)oxetane
Comparison: Compared to its analogs, 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane exhibits unique properties due to the presence of five fluorine atoms in the pentafluoropropoxy group. This results in higher chemical stability and enhanced reactivity in certain reactions. Its unique structure also contributes to its distinct applications in various fields.
Eigenschaften
CAS-Nummer |
813460-60-5 |
|---|---|
Molekularformel |
C7H9F5O2 |
Molekulargewicht |
220.14 g/mol |
IUPAC-Name |
3-methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane |
InChI |
InChI=1S/C7H9F5O2/c1-5(2-13-3-5)14-4-6(8,9)7(10,11)12/h2-4H2,1H3 |
InChI-Schlüssel |
OTROUVGPYCZIIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)OCC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


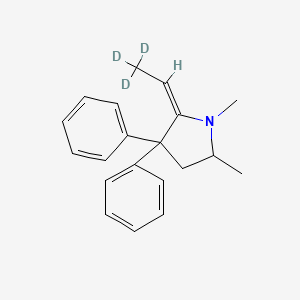
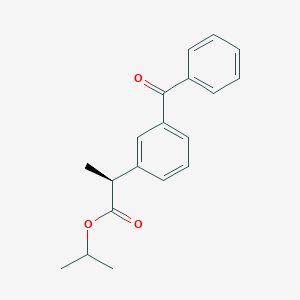


![(4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide](/img/structure/B13411600.png)
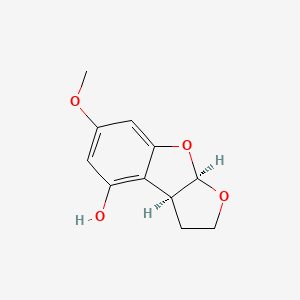



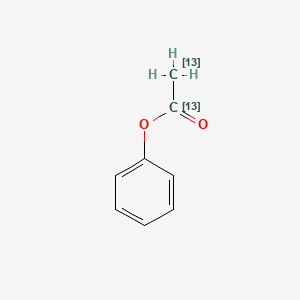
![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)
